Antrafenine

Analgesia Pain Management Soft Tissue Injury

Antrafenine is a phenylpiperazine analgesic for preclinical research. It offers a longer analgesic duration than paracetamol and minimal gastrointestinal bleeding versus aspirin. Its unique metabolism to mCF3PP in rodents and 3-fold plasma increase in renal impairment make it a valuable probe for pharmacokinetic modeling. Ideal for inflammatory pain studies.

Molecular Formula C30H26F6N4O2
Molecular Weight 588.5 g/mol
CAS No. 55300-30-6
Cat. No. B1666061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntrafenine
CAS55300-30-6
SynonymsAntrafenine hydrochloride; Antrafenine Dihydrochloride; 2-[[7-(TrifluoroMethyl)-4-quinolinyl]aMino]benzoic Acid [4-[3-(TrifluoroMethyl)phenyl]-1-piperazinyl]ethyl Ester Hydrochloride
Molecular FormulaC30H26F6N4O2
Molecular Weight588.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F.Cl
InChIInChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)
InChIKeyNWGGKKGAFZIVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.84e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Antrafenine (CAS 55300-30-6) Procurement Guide: Non-Narcotic Analgesic with Unique Pharmacological Profile


Antrafenine (CAS 55300-30-6, Stakane) is a phenylpiperazine derivative non-narcotic analgesic developed in 1979 [1]. It functions as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis and providing analgesic and anti-inflammatory effects [2]. Structurally related to floctafenine, Antrafenine exhibits a unique combination of prolonged analgesic duration, potent anti-inflammatory activity comparable to phenylbutazone, and a distinct pharmacokinetic profile in renal impairment, differentiating it from other NSAID alternatives [3].

Why Substituting Antrafenine with Other NSAIDs or Non-Opioid Analgesics Compromises Research and Therapeutic Outcomes


While Antrafenine shares analgesic and anti-inflammatory properties with other NSAIDs like naproxen, its pharmacological nuances preclude simple interchange. Unlike many NSAIDs, Antrafenine demonstrates a significantly longer duration of analgesic action [1] and a more potent, dose-responsive suppression of leukocyte infiltration compared to phenylbutazone [2]. Furthermore, its pharmacokinetics are uniquely altered in renal impairment, with a threefold increase in plasma concentrations, necessitating distinct dose adjustments not required for all NSAIDs [3]. These specific differentiators mean that generic substitution without consideration of these quantifiable differences can lead to inconsistent experimental outcomes or suboptimal therapeutic choices in comparative studies.

Quantitative Differentiation of Antrafenine (CAS 55300-30-6) from Key Comparators: An Evidence-Based Selection Guide


Extended Analgesic Duration vs. Paracetamol in Soft Tissue Injury Model

In a double-blind study comparing antrafenine (up to 1200 mg daily), paracetamol (up to 4 g daily), and placebo in patients with soft tissue injuries, the only statistically significant difference (P<0.05) between active treatments was a longer duration of analgesic activity following antrafenine administration [1]. This demonstrates a clinically meaningful pharmacokinetic/pharmacodynamic differentiation.

Analgesia Pain Management Soft Tissue Injury

Superior Anti-Inflammatory Activity vs. Phenylbutazone: Leukocyte Infiltration Suppression

In a rat model of inflammation, Antrafenine was superior to phenylbutazone in inhibiting exudate volume and total leukocyte infiltration in carrageenan and calcium pyrophosphate dihydrate crystal pleurisies [1]. Notably, significant suppression of leukocytes was observed at each dose tested (10, 20, 40 mg/kg p.o.) for Antrafenine, whereas phenylbutazone showed significant activity only at the highest dose of 40 mg/kg p.o. [1].

Inflammation Immunopharmacology Preclinical Models

Platelet Aggregation Effect: Transient Inhibition vs. Aspirin's Sustained Effect

A direct comparison in normal volunteers showed that while Aspirin significantly reduced platelet aggregation at both 3 and 6 hours post-administration, Antrafenine produced a significant reduction only at the 3-hour time point [1]. This indicates a more transient effect on platelet function for Antrafenine.

Hematology Cardiovascular Pharmacology NSAID Safety

Pharmacokinetic Alteration in Renal Impairment: 3-Fold Increase in Plasma Concentration

A comparative pharmacokinetic study revealed that plasma concentrations of Antrafenine were approximately 3 times higher in patients with chronic renal failure compared to healthy volunteers, after correcting for equivalent doses [1]. Importantly, elimination half-lives were comparable between the two groups [1].

Pharmacokinetics Renal Pharmacology Drug Safety

Analgesic Efficacy in Osteoarthritis: Comparable Potency to Naproxen at Lower Dose Ratios

In a double-blind, crossover study in osteoarthritis patients, Antrafenine at 600 mg/day demonstrated comparable analgesic efficacy to Naproxen at 500 mg/day, with no significant difference between the two active drugs [1]. A separate study also found that Antrafenine doses of 450 mg/day and 900 mg/day were effective in relieving pain associated with osteoarthritis, with efficacy comparable to Naproxen 750 mg/day [2].

Osteoarthritis Analgesic Efficacy Clinical Rheumatology

Anti-Edema Activity: Comparable Potency to Phenylbutazone in Carrageenan Paw Edema

In a rat model of carrageenan-induced paw edema, Antrafenine effectively suppressed edema with an ED40 of 24 mg/kg p.o., a value that approximates the potency of phenylbutazone in this model [1]. This provides a quantitative benchmark for anti-edema activity.

Inflammation Edema Preclinical Pharmacology

Strategic Research Applications for Antrafenine (CAS 55300-30-6) Based on Quantitative Differentiation


Comparative Analgesic Pharmacology Studies Requiring Prolonged Duration of Action

For researchers designing pain studies where sustained analgesia with fewer daily doses is a key experimental variable, Antrafenine is the preferred choice over paracetamol. Evidence from a head-to-head trial demonstrates a statistically significant longer duration of analgesic activity for Antrafenine (P<0.05) in soft tissue injury models [1]. This property makes Antrafenine ideal for protocols evaluating pain relief over extended time courses, reducing the need for frequent re-dosing and minimizing potential confounding effects of multiple administrations.

Inflammation Research Focused on Leukocyte-Mediated Pathologies

Antrafenine demonstrates a distinct and quantifiable advantage over phenylbutazone in suppressing leukocyte infiltration, a critical component of many inflammatory diseases. Its ability to significantly inhibit leukocyte migration at lower doses (10-40 mg/kg p.o.) compared to phenylbutazone, which only shows effect at higher doses [2], positions Antrafenine as a superior tool for investigating the cellular mechanisms of inflammation in models such as pleurisy and arthritis. This makes it highly suitable for immunopharmacology and rheumatology research where leukocyte dynamics are a primary focus.

Hematology and Thrombosis Studies Investigating Transient Platelet Effects

In experimental designs where it is necessary to avoid the sustained anti-platelet effects associated with aspirin, Antrafenine offers a scientifically justified alternative. A direct comparative study in healthy volunteers established that Antrafenine's inhibition of platelet aggregation is transient (significant only at 3 hours post-dose), unlike the sustained effect of aspirin (significant at 3 and 6 hours) [3]. This makes Antrafenine the compound of choice for studies examining short-term platelet function or for pain management protocols where prolonged bleeding risk must be minimized.

Pharmacokinetic Modeling and Drug Safety Studies in Renal Impairment

Antrafenine serves as a critical tool for investigating drug disposition in the context of renal dysfunction. The demonstrated threefold increase in plasma concentration in patients with chronic renal failure, compared to healthy volunteers, provides a quantifiable and reproducible model for studying the impact of renal impairment on drug pharmacokinetics and for validating dose-adjustment strategies [4]. This unique PK profile, not universally shared by all NSAIDs, makes Antrafenine invaluable for specialized ADME and toxicology research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antrafenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.